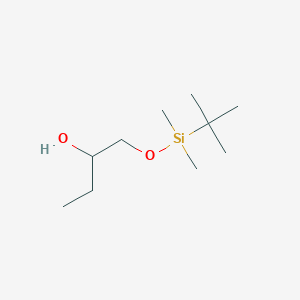

Tert-butyldimethylsilyloxybutan-2-ol

説明

4-((tert-Butyldimethylsilyl)oxy)-2-methylbutan-2-ol (TBS-protected alcohol) is a silyl ether derivative synthesized via reaction of 3-methylbutane-1,3-diol with tert-butyldimethylsilyl triflate (TBSOTf) in the presence of imidazole and N,N-dimethylformamide (DMF). The reaction proceeds at room temperature with a high yield of 91%, producing a pale yellow oil. Characterization by NMR and HRMS confirms the structure:

- 1H NMR: Distinct signals include a singlet for the tert-butyl group (δ 0.90 ppm, 9H), two methyl groups on silicon (δ 0.09 ppm, 6H), and a hydroxyl proton (δ 3.83 ppm, 1H) .

- 13C NMR: Key peaks at 71.0 ppm (OCH2), 43.0 ppm (C(CH3)2), and -5.5 ppm (Si(CH3)2) .

The compound serves as a precursor in photochemical studies. It undergoes further reactions to form oxalate esters (e.g., 28p) and cesium salts (e.g., 3p), which are utilized in light-induced applications due to their stability and reactivity .

特性

分子式 |

C10H24O2Si |

|---|---|

分子量 |

204.38 g/mol |

IUPAC名 |

1-[tert-butyl(dimethyl)silyl]oxybutan-2-ol |

InChI |

InChI=1S/C10H24O2Si/c1-7-9(11)8-12-13(5,6)10(2,3)4/h9,11H,7-8H2,1-6H3 |

InChIキー |

KVNIKZRSBOVDHP-UHFFFAOYSA-N |

正規SMILES |

CCC(CO[Si](C)(C)C(C)(C)C)O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Comparison

The compound is compared to 4-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylbutan-1-ol (TBDPS-protected alcohol, CAS: 439693-30-8), a structurally related silyl ether. Key differences are summarized below:

Key Findings

Silyl Group Impact :

- The TBS group (dimethyl) offers moderate steric protection and is cleaved under mild acidic or fluoride conditions, making it suitable for stepwise synthetic strategies .

- The TBDPS group (diphenyl) provides enhanced stability against acids and nucleophiles due to its bulkier structure, ideal for multi-step syntheses requiring prolonged protection .

Hydroxyl Position and Reactivity :

- The C2 hydroxyl in the TBS derivative facilitates intramolecular hydrogen bonding, influencing its reactivity in esterification (e.g., oxalate formation, 71% yield) .

- The C1 hydroxyl in the TBDPS compound may exhibit higher accessibility for reactions, though its 2,2-dimethyl substituents reduce conformational flexibility .

Synthetic Efficiency: The TBS derivative is synthesized in 91% yield under mild conditions, highlighting efficient silylation . No yield data is provided for the TBDPS compound, but its commercial availability suggests standardized production protocols .

Research Findings and Data

Spectroscopic Differentiation

- TBS Compound : Absence of aromatic protons in NMR; silicon-methyl groups resonate below δ 0.2 ppm .

- TBDPS Compound : Expected aromatic proton signals (δ 7.0–7.5 ppm) from diphenyl groups, absent in the TBS analogue .

Stability Under Deprotection Conditions

| Condition | TBS Ether | TBDPS Ether |

|---|---|---|

| Acidic Hydrolysis | Moderate resistance | High resistance |

| Fluoride Treatment | Rapid cleavage (e.g., TBAF) | Slower cleavage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。